![molecular formula C9H7N3S B2406146 2-Cyano-3-(pyridin-3-yl)prop-2-enethioamide CAS No. 132252-85-8](/img/structure/B2406146.png)
2-Cyano-3-(pyridin-3-yl)prop-2-enethioamide
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Description
2-Cyano-3-(pyridin-3-yl)prop-2-enethioamide is a chemical compound with the CAS Number: 132252-85-8 . It has a molecular weight of 189.24 . The IUPAC name for this compound is (2Z)-2-cyano-3-(3-pyridinyl)-2-propenethioamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7N3S/c10-5-8(9(11)13)4-7-2-1-3-12-6-7/h1-4,6H,(H2,11,13)/b8-4- . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 189.24 . The IUPAC name for this compound is (2Z)-2-cyano-3-(3-pyridinyl)-2-propenethioamide . The InChI code for this compound provides additional information about its structure .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Complex Compounds: 2-Cyano-3-(pyridin-3-yl)prop-2-enethioamide is used in the synthesis of complex compounds such as 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, which are characterized using various techniques like FT-IR, NMR, and X-ray diffraction (Jayarajan et al., 2019).
Computational Chemistry
- Molecular Docking Analyses: This compound is investigated through computational chemistry methods, including non-linear optical (NLO) properties and molecular docking analyses. It shows interactions near the colchicine binding site of tubulin, which may contribute to the inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).
Heterocyclic Chemistry
Synthesis of Heterocycles
It's employed in creating new classes of heterocyclic compounds, like indeno[1,2-b]pyridine thioglycosides, indicative of its utility in developing structurally diverse molecules (Elgemeie et al., 2020).
Antimicrobial and Antiviral Applications
The compound is foundational in synthesizing various heterocyclic compounds, such as thieno[2,3-b]pyridine derivatives, which have been evaluated for antimicrobial and antiviral activities (Attaby et al., 2007).
Crystallography
- Crystal Structure Studies: In crystallography, it has been used to study the crystal structures of related molecules, providing insights into the molecular arrangements and stabilization mechanisms in crystalline states (Dinnebier & Moustafa, 2009).
Molecular Interactions
- Investigating Molecular Interactions: Studies on molecular interactions in solutions of derivatives of this compound have been conducted, providing valuable information on solute-solvent interactions and the nature of these compounds in different environments (Tekade et al., 2015).
Biomedical Research
- Biological and Pharmacological Activities: This compound shows promise in various biomedical applications, including potential roles in cancer therapy and as a template for designing molecules with enhanced biological properties (Bass et al., 2021).
Synthesis Methodologies
- Microwave-Assisted Synthesis: The compound has been synthesized in a microwave-assisted multicomponent reaction, demonstrating its adaptability to advanced and efficient synthesis techniques (Geng et al., 2010).
Chemical Reaction Mechanisms
- Participation in Cycloaddition Reactions: It plays a role in complex cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides, highlighting its versatility in chemical synthesis (Sakai & Danheiser, 2010).
properties
IUPAC Name |
(Z)-2-cyano-3-pyridin-3-ylprop-2-enethioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c10-5-8(9(11)13)4-7-2-1-3-12-6-7/h1-4,6H,(H2,11,13)/b8-4- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSDADFWVJVLIG-YWEYNIOJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C(C#N)C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C(/C#N)\C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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